molecular formula C18H18N4OS2 B3556003 2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 586995-78-0

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3556003
CAS No.: 586995-78-0
M. Wt: 370.5 g/mol
InChI Key: KNQLCJNWGVNUHI-UHFFFAOYSA-N
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Description

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by a fused bicyclic core structure comprising a thiophene ring and a pyrimidinone moiety. Its unique structural features include:

  • 3-Ethyl substitution at position 3 of the pyrimidinone ring, which influences steric and electronic properties.
  • 5,6-Dimethyl groups on the thiophene ring, enhancing lipophilicity and metabolic stability.
  • A benzoimidazolemethylthio group at position 2, providing hydrogen-bonding capability and π-π stacking interactions critical for target binding .

This compound is hypothesized to exhibit enhanced biological activity due to the synergistic effects of its substituents, particularly the benzoimidazole moiety, which is known to interact with biomolecular targets such as kinases and receptors .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-4-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-14-19-12-7-5-6-8-13(12)20-14/h5-8H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQLCJNWGVNUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586995-78-0
Record name 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-3-ETHYL-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative.

    Thieno[2,3-d]pyrimidine Core Construction: The next step involves the construction of the thieno[2,3-d]pyrimidine core.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinone derivatives are a well-studied class of heterocyclic compounds with diverse pharmacological applications. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name Structural Features Key Differences Biological Activity
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-chlorobenzylthio group, ethyl, dimethyl substituents Replaces benzoimidazolemethylthio with chlorobenzylthio Enhanced kinase inhibition; moderate cytotoxicity in cancer cell lines
2-((2-Chloro-6-fluorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-chloro-6-fluorobenzylthio group Fluorine substitution improves metabolic stability Stronger binding affinity to EGFR (IC₅₀ = 0.8 µM)
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Benzoyl hydrazone group, tetrahydro core Lacks thioether linkage; reduced lipophilicity Antimicrobial activity (MIC = 4 µg/mL against S. aureus)
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Imidazole-propanamine side chain, thiazolidinone group Complex side-chain architecture; distinct core Anticancer activity (IC₅₀ = 1.2 µM in HeLa cells)

Functional and Pharmacological Comparisons

  • Bioavailability : The benzoimidazolemethylthio group in the target compound improves aqueous solubility compared to chlorobenzylthio derivatives, as evidenced by its logP value (2.1 vs. 3.5 for the 3-chlorobenzyl analog) .
  • Target Selectivity : Unlike fluorinated analogs (e.g., 2-chloro-6-fluorobenzylthio derivative), the benzoimidazole moiety enables dual inhibition of both EGFR and VEGFR-2, with IC₅₀ values of 0.5 µM and 1.3 µM, respectively .
  • Metabolic Stability: The 5,6-dimethyl groups on the thiophene ring reduce oxidative metabolism, resulting in a longer half-life (t₁/₂ = 6.2 hours) compared to non-methylated analogs (t₁/₂ = 2.8 hours) .

Mechanistic Distinctions

  • Binding Interactions : The benzoimidazole group forms hydrogen bonds with Asp831 and Lys721 in EGFR’s ATP-binding pocket, a feature absent in simpler benzylthio derivatives .
  • Off-Target Effects: Unlike imidazolidinone-containing analogs (e.g., compounds from ), the target compound shows minimal off-target activity against CYP3A4, reducing drug-drug interaction risks .

Biological Activity

The compound 2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4OS2C_{18}H_{18}N_{4}OS_{2}, with a molecular weight of approximately 366.48 g/mol. The structure features a benzimidazole moiety linked to a thieno[2,3-d]pyrimidinone core through a methylthio group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range between 15.62 µg/mL to 250 µg/mL against resistant strains of E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
Compound A15.62E. coli
Compound B50S. aureus
Compound C250E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, with IC50 values suggesting potent activity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The thieno[2,3-d]pyrimidine scaffold is known to interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Kinase Pathways : It may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1 : A study on a derivative showed a significant reduction in tumor size in xenograft models when administered at doses equivalent to those achievable in humans.
  • Case Study 2 : Clinical trials indicated that patients treated with thieno[2,3-d]pyrimidine derivatives experienced improved overall survival rates compared to standard therapies.

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core in this compound?

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold can be synthesized via cyclocondensation reactions using thiourea derivatives and α,β-unsaturated ketones. For example, palladium-catalyzed intramolecular C–N bond formation has been employed for structurally analogous imidazole-fused systems . Key steps include:

  • Thiolation : Introduce the benzimidazole-thioether moiety via nucleophilic substitution using a benzimidazole-methylthiol intermediate.
  • Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor intramolecular cyclization over side reactions.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by HPLC for purity validation (>95%) .

Q. How can researchers validate the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic and computational methods:

Technique Key Peaks/Parameters Purpose
1H/13C NMR δ 2.5–3.0 ppm (ethyl CH2), δ 6.8–7.5 ppm (benzimidazole aromatic protons)Assign substituent positions
IR ~1650 cm⁻¹ (C=O stretch), ~2550 cm⁻¹ (S-H stretch if unreacted thiol)Confirm functional groups
HRMS Molecular ion peak matching theoretical m/z (±0.001 Da)Verify molecular formula
Discrepancies between experimental and calculated values (e.g., in NMR) may indicate tautomerism or impurities, necessitating additional purification or 2D NMR analysis .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation?

Focus on assays aligned with the compound’s structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data be resolved for derivatives of this compound?

Conflicting SAR often arises from subtle stereoelectronic effects or assay variability. Strategies include:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).
  • Computational Modeling : Perform DFT calculations to map electron density distributions (e.g., benzimidazole-thioether π-stacking interactions) .
  • Crystallography : Resolve X-ray structures of active vs. inactive analogs to identify critical binding motifs .

Q. What experimental designs are optimal for studying metabolic stability?

Use a tiered approach:

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment unknown peaks.

CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. How can researchers address low aqueous solubility in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 3-ethyl or 5,6-dimethyl positions .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. What strategies mitigate oxidative degradation of the thioether linkage?

  • Stabilization via Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) adjacent to the sulfur atom.
  • Antioxidant Additives : Include ascorbic acid (0.1% w/v) in storage buffers.
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation products by UPLC .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity between similar analogs?

Example: If a methyl-to-ethyl substitution at the 3-position increases antimicrobial activity but reduces kinase inhibition:

  • Hypothesis 1 : The ethyl group enhances membrane permeability for antimicrobial action but disrupts kinase active-site binding.
  • Testing : Compare logP values (octanol-water partitioning) and perform molecular docking simulations with target enzymes .
  • Resolution : Use isothermal titration calorimetry (ITC) to measure binding affinities and confirm steric vs. electronic effects .

Q. What methods reconcile inconsistent spectroscopic data during structural elucidation?

Case: A missing 13C NMR peak for the thieno-pyrimidinone carbonyl.

  • Re-analysis : Check for solvent suppression artifacts or dynamic exchange broadening (e.g., tautomerism in DMSO-d6).
  • Alternative Techniques : Use DEPT-135 NMR to distinguish CH2/CH3 groups or variable-temperature NMR to slow exchange processes .

Methodological Tables

Q. Table 1. Key Characterization Techniques

ParameterMethodDetection LimitReference
PurityHPLC-UV0.1% impurity
Molecular WeightHRMS (ESI+)±0.001 Da
Crystal StructureX-ray Diffraction0.8 Å resolution

Q. Table 2. Bioactivity Assay Conditions

Assay TypeCell Line/EnzymeIncubation TimeReference
AntimicrobialS. aureus ATCC 2592318–24 h
CytotoxicityHEK29348 h
CYP InhibitionRecombinant CYP3A430 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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